N,N-Bis(cyclobutanecarboxamide)

Description

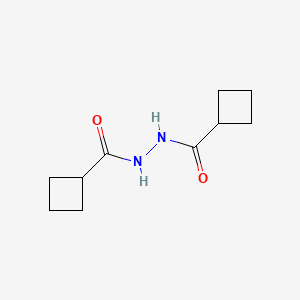

Structure

3D Structure

Properties

IUPAC Name |

N'-(cyclobutanecarbonyl)cyclobutanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9(7-3-1-4-7)11-12-10(14)8-5-2-6-8/h7-8H,1-6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVJYICHIPZNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NNC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187881 | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33582-69-3 | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Control in N,n Bis Cyclobutanecarboxamide Systems

Intrinsic Ring Strain and Puckering Dynamics of the Cyclobutane (B1203170) Core

The cyclobutane ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. In a hypothetical planar conformation, the C-C-C bond angles would be a rigid 90°, leading to substantial angle strain. Furthermore, a planar structure would enforce an eclipsed conformation for all adjacent hydrogen atoms, introducing considerable torsional strain.

To alleviate this combined strain, the cyclobutane ring adopts a non-planar, puckered conformation. rsc.org This puckering involves one carbon atom moving out of the plane formed by the other three, resulting in a folded or "butterfly" geometry. This dynamic equilibrium between equivalent puckered conformations is a defining characteristic of the cyclobutane core. The energy barrier for this ring inversion is relatively low, allowing for rapid interconversion between conformers at room temperature.

Table 1: Comparison of Strain Energies in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

This table illustrates the high degree of ring strain in cyclobutane, second only to cyclopropane.

Influence of Bis-Amide Substitution on Molecular Conformation

The introduction of two cyclobutanecarboxamide (B75595) groups to a central nitrogen atom, as in N,N-Bis(cyclobutanecarboxamide), introduces several layers of conformational complexity. The conformational analysis of such a system must consider not only the puckering of each individual cyclobutane ring but also the rotational barriers around the N-C(O) amide bonds and the potential for intramolecular interactions between the two substituted rings.

Furthermore, the relative orientation of the two cyclobutanecarboxamide units around the central nitrogen atom will be governed by the rotational barriers of the amide bonds. The planarity of the amide group due to resonance can lead to distinct syn and anti conformations between the two carbonyl groups. The potential for intramolecular hydrogen bonding or other non-covalent interactions between the two rings could further stabilize specific conformations. nih.govnih.gov Computational modeling and spectroscopic techniques, such as NMR, are crucial tools for elucidating the preferred conformations of such complex molecules. mdpi.com

Methodologies for Stereochemical Assignment and Control in Synthesis

The synthesis of stereochemically defined N,N-Bis(cyclobutanecarboxamide) presents a significant challenge due to the potential for multiple stereoisomers. Controlling the stereochemistry of the substituents on the cyclobutane rings is paramount.

Several synthetic strategies can be employed to achieve stereochemical control in the formation of substituted cyclobutanes. nih.gov One of the most common methods is the [2+2] cycloaddition reaction, which can be photochemically or thermally induced. mdpi.com The stereochemical outcome of these reactions is often dictated by the stereochemistry of the starting alkenes and can be influenced by the use of chiral catalysts or auxiliaries.

For the synthesis of N,N-Bis(cyclobutanecarboxamide), a potential route involves the acylation of a diamine with cyclobutanecarboxylic acid or its activated derivatives. The stereochemistry of the final product would then depend on the stereochemistry of the starting diamine. The synthesis of stereochemically pure cyclobutane diamines has been a subject of considerable research. mdpi.com

Table 2: Common Spectroscopic Techniques for Stereochemical Assignment of Cyclobutane Derivatives

| Technique | Application in Stereochemical Analysis |

| ¹H NMR Spectroscopy | The coupling constants between vicinal protons (³JHH) on the cyclobutane ring can provide information about the dihedral angles and thus the relative stereochemistry (cis/trans) of substituents. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, aiding in conformational and configurational assignment. nih.gov |

| ¹³C NMR Spectroscopy | The chemical shifts of the ring carbons can be influenced by the stereochemical orientation of substituents (e.g., γ-gauche effect), providing clues about the conformation. |

| X-ray Crystallography | Provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. mdpi.comresearchgate.net |

The stereochemical assignment of the resulting isomers is typically achieved through a combination of spectroscopic methods. nih.gov X-ray crystallography provides the most definitive structural information for crystalline compounds. For compounds that are not amenable to single-crystal X-ray analysis, advanced NMR techniques are invaluable.

Reaction Mechanisms and Reactivity Profiles of N,n Bis Cyclobutanecarboxamide Analogs

Mechanistic Investigations of C-H Activation and Functionalization

The functionalization of C-H bonds in cyclobutane (B1203170) rings, such as those in N,N-Bis(cyclobutanecarboxamide) analogs, is a significant challenge due to the high bond strength associated with the increased s-character of these bonds compared to unstrained alkanes. nih.gov Nevertheless, transition metal-catalyzed reactions have emerged as powerful tools for this purpose. Mechanistic studies have primarily focused on palladium, rhodium, and ruthenium-based systems, often employing a directing group strategy to achieve site-selectivity.

In palladium-catalyzed reactions, an amide group, often in conjunction with a bidentate directing auxiliary like 8-aminoquinoline (B160924), can direct the catalyst to a specific C(sp³)–H bond. acs.orgacs.org The mechanism typically proceeds through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate. youtube.com For substrates analogous to N,N-Bis(cyclobutanecarboxamide), this allows for the direct arylation of the methylene (B1212753) C-H bonds on the cyclobutane ring. Studies on N-(quinolin-8-yl)cyclobutanecarboxamide have shown that this can be controlled to achieve either mono- or bis-arylation, yielding trisubstituted cyclobutane scaffolds with a distinct all-cis stereochemistry. acs.org The initial C-H activation is followed by oxidative addition of an aryl halide to the palladium center, and subsequent reductive elimination forms the C-C bond and regenerates the active catalyst. youtube.com The observation that the second arylation can occur at a rate similar to the first suggests a complex interplay of steric and electronic factors within the palladacycle intermediate. acs.org

Rhodium-catalyzed C-H functionalization offers alternative mechanistic pathways, most notably through the intermediacy of rhodium carbenes. nih.gov These reactions can functionalize C-H bonds without a directing group, relying instead on the inherent reactivity of the catalyst and substrate. For cyclobutane systems, the choice of rhodium catalyst and its ligand framework is crucial for controlling site-selectivity, for instance, between the C1 and C3 positions of a substituted cyclobutane. nih.gov The mechanism involves the rhodium carbene intermediate performing an intermolecular C-H insertion. The high selectivity observed is a result of the catalyst's ability to differentiate between sterically and electronically distinct C-H bonds, even within the strained and conformationally flexible cyclobutane framework. nih.govdntb.gov.ua

Ruthenium catalysts have also been employed, particularly in strategies that merge C-C bond cleavage with remote C-H activation to build densely substituted cyclobutanes. nih.gov These complex transformations proceed through a multi-catalysis manifold where a multifunctional ruthenium(II) catalyst facilitates both the selective functionalization of strained rings and subsequent C-H activation steps. nih.gov

Table 1: Representative C-H Functionalization Reactions on Cyclobutane Carboxamide Analogs

| Reaction Type | Catalyst System | Directing Group/Auxiliary | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Bis-Arylation | Pd(OAc)₂ | 8-Aminoquinoline | Formation of a palladacycle intermediate via CMD pathway | All-cis trisubstituted cyclobutane | acs.org |

| Mono-Arylation | Pd(OAc)₂ | 8-Aminoquinoline | Controlled stoichiometry to favor single C-H activation | Mono-arylated cyclobutane | acs.orgacs.org |

| C-H Insertion | Rh₂(S-TCPTAD)₄ | None | Intermolecular C-H insertion by a rhodium carbene | Regioselective 1,1- or 1,3-disubstituted cyclobutanes | nih.gov |

| C-H Amidation | Cp*Rh(III) Complex | Azine Linkage | Desymmetrizing C(sp³)–H amidation | Enantioenriched cis-amido-cyclobutanes | chemrxiv.org |

| C-C/C-H Functionalization | Ruthenium(II) | Heteroarene | Merger of C-C scission and remote C-H activation | Tri- and tetrasubstituted cyclobutanes | nih.gov |

Catalytic Systems and Ligand Effects in N,N-Bis(cyclobutanecarboxamide) Synthesis

The synthesis and functionalization of N,N-Bis(cyclobutanecarboxamide) and its analogs are highly dependent on the catalytic system employed, where both the metal center and the associated ligands play critical roles in determining reactivity, selectivity, and efficiency.

In palladium-catalyzed C-H arylations, the choice of an N,N-bidentate auxiliary attached to the amide is paramount. Screening of various auxiliaries, including 8-aminoquinoline, 2-(methylthio)aniline, and N',N'-dimethylethane-1,2-diamine, has demonstrated that 8-aminoquinoline is particularly effective for achieving efficient direct bis-arylation of cyclobutanecarboxamides. acs.org The rigid, chelating nature of this ligand facilitates the formation of a stable five-membered palladacycle, which is key to the C-H activation step. The ligand's structure influences the geometry of the transition state, ultimately controlling the high diastereoselectivity that leads to all-cis products. acs.org

For rhodium-catalyzed reactions, the ligands directly attached to the dimeric rhodium core dictate the outcome. Dirhodium tetracarboxylate catalysts are highly versatile, and modifying the carboxylate ligands allows for fine-tuning of their steric and electronic properties. nih.gov For example, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, has shown unmatched performance in certain C-H amination reactions, enabling high yields with very low catalyst loadings. nih.gov In the context of asymmetric catalysis on cyclobutane scaffolds, chiral ligands are essential. A Cp*Rh(III) catalyst paired with a specifically designed axially chiral carboxylic acid (CCA) ligand was found to be crucial for achieving high levels of enantiocontrol in the C-H amidation of cyclobutanes. chemrxiv.org This demonstrates that subtle ligand modifications can have a profound effect on the stereochemical outcome of the reaction. rsc.org

Furthermore, photocatalytic systems offer a different approach. The synthesis of cyclobutane-bis(oxazolones), which can be converted to bis(amino acids), has been achieved via a [2+2]-photocycloaddition sensitized by Ru(bpy)₃₂. nih.gov In this system, the ligand (2,2'-bipyridine) is central to the photophysical properties of the ruthenium complex, enabling the energy transfer required to initiate the cycloaddition.

Table 2: Influence of Catalytic Systems and Ligands on Cyclobutane Functionalization

| Metal | Ligand/Auxiliary | Reaction Type | Key Effect of Ligand | Reference |

|---|---|---|---|---|

| Palladium | 8-Aminoquinoline | C-H Bis-Arylation | Enables efficient double C-H activation and high diastereoselectivity. | acs.org |

| Rhodium(III) | Axially Chiral Carboxylic Acid (CCA) | Enantioselective C-H Amidation | Induces high enantiocontrol in the amidation process. | chemrxiv.org |

| Dirhodium(II) | esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) | C-H Amination | Catalyst framework allows for high efficiency and turnover numbers. | nih.gov |

| Rhodium(II) | S-TCPTAD (tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate)) | C-H Insertion | Controls site-selectivity (C1 vs. C3) in functionalization. | nih.gov |

| Ruthenium(II) | Tris(2-pyridylmethyl)amine (TPA) | CO₂ Reduction (Model) | Subtle modifications of the N4 ligand have a profound effect on efficiency. | rsc.org |

| Iridium | Bipyridine and various N^C chelates | Phosphorescence (Model) | Ligand structure tunes the electronic properties and emissive characteristics. | nih.gov |

Electrophilic and Nucleophilic Properties of the Amide Linkages

The amide bond is generally characterized by its stability and low reactivity, which stems from the delocalization of the nitrogen lone pair into the carbonyl π-system. chemistrysteps.com This resonance stabilization imparts a significant double-bond character to the C-N bond, reduces the electrophilicity of the carbonyl carbon, and makes the amine portion a very poor leaving group. chemistrysteps.com In a molecule like N,N-Bis(cyclobutanecarboxamide), these properties are present in both amide linkages, rendering them resistant to nucleophilic attack under standard conditions.

However, the reactivity of the amide group can be enhanced through electrophilic activation. A strategy using a 2,2,2-trifluoroethyl(mesityl)iodonium triflate has been reported to activate amides under mild conditions, allowing for their conversion to esters. acs.org The proposed mechanism involves the iodonium (B1229267) salt acting as an electrophile that attacks the amide oxygen, forming a highly reactive imidate triflate intermediate. This intermediate is then susceptible to nucleophilic attack by water or other nucleophiles. acs.org In a study involving a bis-amide, it was noted that one amide could be selectively converted while the other remained largely untouched, suggesting that subtle electronic or steric differences can be exploited for selective functionalization in di-functional compounds like N,N-Bis(cyclobutanecarboxamide). acs.org

The nucleophilic character of the amide is primarily associated with the oxygen atom, while the nitrogen is generally non-nucleophilic due to resonance. The basicity and coordinating ability of bis-amide compounds can be influenced by the nature of the groups attached to the amide and the spacer connecting them. nih.gov The conformation of the amide is also critical; forcing the amide bond out of planarity, as seen in "twisted amides," dramatically increases its reactivity by disrupting resonance stabilization, making the carbonyl carbon significantly more electrophilic. acs.org While the amide linkages in N,N-Bis(cyclobutanecarboxamide) are not inherently twisted, interactions with metal catalysts could induce conformational changes that modulate their reactivity.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms associated with the synthesis and reactivity of N,N-Bis(cyclobutanecarboxamide) analogs. amazonaws.comresearchgate.net These studies provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity that are often inaccessible through experimental methods alone. amazonaws.com

In the study of C-H activation, computational models have been used to map the energy landscapes of catalytic cycles. amazonaws.com For palladium-catalyzed arylations, DFT calculations can validate the proposed CMD mechanism, characterize the key palladacycle intermediates, and explain the observed diastereoselectivity by comparing the energies of different transition states leading to various stereoisomers. nih.gov

For the enantioselective C-H amidation of cyclobutanes catalyzed by a CpRh(III) complex, DFT studies were crucial in uncovering the complete reaction pathway. chemrxiv.org The calculations revealed the importance of multiple non-covalent interactions, such as inter- and intramolecular n–π and CH−π interactions, between the substrate and the chiral ligand in the transition state. These weak interactions collectively stabilize the favored transition state, providing a molecular-level explanation for the high enantioselectivity observed experimentally. chemrxiv.org

Computational studies have also been instrumental in understanding ligand effects in catalysis. By modeling catalysts with systematically modified ligands, researchers can dissect the electronic and steric contributions that influence catalytic activity and selectivity. rsc.orgnih.gov For instance, DFT calculations on cobalt catalysts for CO₂ reduction showed how subtle changes to a chelating N4 ligand could profoundly impact catalytic efficiency. rsc.org Similarly, in the photocycloaddition for synthesizing cyclobutane precursors, DFT modeling helped to characterize the triplet excited state of the reactant, providing insight into the reactive species and the reaction's regiochemistry. nih.gov These computational findings not only rationalize experimental observations but also guide the rational design of new, more effective catalysts and ligands for targeted transformations. rsc.org

Table 3: Applications of Computational Studies in Mechanistic Elucidation

| Reaction/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Amidation | DFT | Revealed the reaction pathway and identified non-covalent interactions (n–π*, CH−π) as the source of high enantioselectivity. | chemrxiv.org |

| Ru-Catalyzed C-C/C-H Functionalization | DFT | Unraveled a multi-catalysis manifold and supported a ruthenacycle-mediated mechanism. | nih.gov |

| Carboxylate-Assisted C-H Activation | DFT (General Review) | Helps distinguish between mechanistic possibilities (oxidative addition, σ-bond metathesis) and characterizes reactive intermediates. | amazonaws.com |

| Photocatalytic [2+2]-Cycloaddition | DFT | Modeled the T₁ excited state of the oxazolone (B7731731) reactant to understand structural differences and reactivity. | nih.gov |

| Co(II)-Catalyzed CO₂ Reduction | DFT | Investigated the electronic structure and redox properties of the active Co(I) species and the effect of ligand modifications. | rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Bis(cyclobutanecarboxamide) in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed picture of the atomic connectivity and spatial relationships within the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-Bis(cyclobutanecarboxamide) provides information about the chemical environment of the hydrogen atoms. The signals corresponding to the cyclobutyl rings and the amide protons can be distinguished based on their chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the amide groups and the carbons of the cyclobutyl rings are key diagnostic features.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY experiments reveal proton-proton couplings within the cyclobutyl rings, while HSQC spectra correlate each proton with its directly attached carbon atom. These experiments are crucial for the unambiguous assignment of all NMR signals.

| ¹H NMR Data for N,N-Bis(cyclobutanecarboxamide) | |

| Chemical Shift (ppm) | Multiplicity |

| Data not available in search results | Data not available in search results |

| ¹³C NMR Data for N,N-Bis(cyclobutanecarboxamide) | |

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Data not available in search results |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of N,N-Bis(cyclobutanecarboxamide). Furthermore, by analyzing the fragmentation patterns, valuable information about the molecule's structure can be obtained. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

The fragmentation of N,N-Bis(cyclobutanecarboxamide) in the mass spectrometer typically involves the cleavage of the amide bonds and fragmentation of the cyclobutyl rings. The resulting fragment ions can be analyzed to confirm the presence of these structural motifs.

| Mass Spectrometry Data for N,N-Bis(cyclobutanecarboxamide) | |

| Ion | m/z (mass-to-charge ratio) |

| Data not available in search results | Data not available in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in N,N-Bis(cyclobutanecarboxamide). The infrared spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds.

Key vibrational bands for N,N-Bis(cyclobutanecarboxamide) include the N-H stretching vibrations of the amide groups, the C=O stretching vibrations of the carbonyl groups, and the C-H stretching and bending vibrations of the cyclobutyl rings. The positions and intensities of these bands are indicative of the molecular structure.

| FTIR Data for N,N-Bis(cyclobutanecarboxamide) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| Data not available in search results | Data not available in search results |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the N,N-Bis(cyclobutanecarboxamide) molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule, primarily the amide functional groups.

| UV-Vis Absorption Data for N,N-Bis(cyclobutanecarboxamide) | |

| λmax (nm) | Molar Absorptivity (ε) |

| Data not available in search results | Data not available in search results |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the chirality of N,N-Bis(cyclobutanecarboxamide). This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD spectrum is a definitive indicator of chirality. For N,N-Bis(cyclobutanecarboxamide), which can exist as enantiomers or diastereomers depending on the stereochemistry of the cyclobutane (B1203170) rings, CD spectroscopy can be used to determine the absolute configuration and enantiomeric purity of a sample.

Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published DFT studies on N,N-Bis(cyclobutanecarboxamide) were found. Such a study would typically involve calculations of molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential to understand its electronic properties and predict its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available literature on molecular dynamics simulations of N,N-Bis(cyclobutanecarboxamide). These simulations would be used to explore the different possible three-dimensional arrangements (conformations) of the molecule over time and determine their relative stabilities.

In Silico Analysis of Molecular Interactions (e.g., DNA binding models)

No in silico studies on the interaction of N,N-Bis(cyclobutanecarboxamide) with other molecules, such as DNA or proteins, have been reported. This type of analysis is crucial for predicting the potential biological activity of a compound.

Predictive Modeling of Reaction Pathways

There are no published studies on the predictive modeling of reaction pathways for N,N-Bis(cyclobutanecarboxamide). This would involve using computational methods to simulate and predict the outcomes and mechanisms of chemical reactions involving this compound.

Strategic Role of N,n Bis Cyclobutanecarboxamide Architectures in Molecular Design

Utilization as Rigid Conformational Scaffolds in Chemical Space

The cyclobutane (B1203170) ring is increasingly recognized in medicinal chemistry for its utility as a rigid scaffold. osti.govnih.gov Unlike flexible aliphatic chains, the four-membered ring structure of cyclobutane restricts the number of possible conformations a molecule can adopt. osti.gov This conformational restriction can be highly advantageous in drug design, as it can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target. osti.govbaranlab.org

The puckered, three-dimensional nature of the cyclobutane ring offers distinct spatial vectors for substituents, which is a valuable attribute for exploring chemical space. osti.govnih.gov In a molecule like N,N-Bis(cyclobutanecarboxamide), the two cyclobutane units would introduce significant rigidity. The relative orientation of the two cyclobutane rings would be dictated by the conformational preferences of the central N,N-diacyl-amine (bis-amide) linker. The rotation around the C-N bonds of the amide groups is typically restricted, further contributing to a well-defined molecular shape. This defined, non-planar structure makes the cyclobutane motif a useful tool for creating molecules that can complement the complex three-dimensional surfaces of protein binding pockets. osti.gov

In the context of N,N-Bis(cyclobutanecarboxamide), the two N-H protons in the simpler primary amide, cyclobutanecarboxamide (B75595), have been noted to appear as individual peaks in NMR spectra, suggesting a degree of conformational rigidity and distinct chemical environments for the protons, a feature likely to be influential in the bis-amide derivative as well. chegg.com

Table 1: Comparative Properties of Carbocyclic Scaffolds

| Scaffold | Key Geometric Feature | Conformational Flexibility | Application in Scaffolding |

|---|---|---|---|

| Cyclohexane | Stable chair/boat conformations | Low | Widely used, provides defined axial/equatorial positions |

| Cyclopentane | Envelope/twist conformations | Moderate | Offers less rigidity than cyclohexane |

| Cyclobutane | Puckered conformation | Low | Provides unique 3D vectors, reduces planarity osti.gov |

| Benzene | Planar | Very Low (Rigid) | Common aromatic scaffold, flat geometry |

Bioisosteric Replacements in Advanced Molecular Systems

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has modified physicochemical properties, is a cornerstone of modern drug discovery. nih.govresearchgate.net The cyclobutane ring has emerged as a valuable non-classical bioisostere, particularly as a replacement for aromatic rings like benzene, as well as other groups such as alkenes and larger cyclic systems. osti.govnih.gov

Replacing a planar phenyl ring with a saturated, three-dimensional cyclobutane ring can lead to several benefits, including:

Improved Solubility: Increasing the fraction of sp³-hybridized carbons generally enhances aqueous solubility. osti.gov

Enhanced Binding Affinity: The 3D shape of cyclobutane can lead to better complementarity with protein binding sites compared to flat aromatic rings. osti.gov

Metabolic Stability: The cyclobutane ring can block sites of metabolism. osti.gov

Novel Intellectual Property: Creating structurally distinct molecules. researchgate.net

In the case of N,N-Bis(cyclobutanecarboxamide), the cyclobutanecarboxamide moiety could serve as a bioisostere for various other chemical groups in a larger molecule. For instance, a cyclobutyl group can act as a bioisostere for a tert-butyl group, offering a similar steric profile but with different electronic and metabolic properties. nih.gov The use of oxetane (B1205548) as a bioisostere for cyclobutane has also been explored, highlighting the nuanced substitutions possible in drug design. researchgate.net

Table 2: Cyclobutane as a Bioisosteric Replacement

| Original Group | Bioisosteric Replacement | Key Advantage(s) | Reference Example |

|---|---|---|---|

| Phenyl Ring | Cyclobutane | Increased 3D character, improved solubility, metabolic stability. osti.gov | General drug design osti.gov |

| Alkene (C=C) | 1,2-disubstituted Cyclobutane | Prevents cis/trans isomerization, increases stability. osti.govchemshuttle.com | Antitumor agents chemshuttle.com |

| Valine Residue Linker | Cyclobutane Linker | Improved selectivity for target enzymes (e.g., cathepsin B). osti.gov | Anticancer compounds osti.gov |

Integration into Complex Organic Frameworks

While no specific examples of N,N-Bis(cyclobutanecarboxamide) being used in complex organic frameworks were found, the constituent parts—cyclobutane and amide linkers—are relevant to this field. Cyclobutane-containing building blocks, particularly dicarboxylic acids, are employed in the synthesis of metal-organic frameworks (MOFs). osti.govresearchgate.net For example, trans-1,3-cyclobutanedicarboxylic acid has been used as a ligand to create MOFs, where it acts as a shorter, non-planar analogue of para-benzene-based linkers. osti.gov This demonstrates the capacity of the cyclobutane core to be integrated into highly ordered, porous crystalline networks. osti.govnih.gov

The amide functionality is also a critical component in supramolecular chemistry, forming robust and directional hydrogen bonds (N-H···O) that can guide the self-assembly of molecules into larger, ordered structures. nih.gov In a molecule like N,N-Bis(cyclobutanecarboxamide), the amide groups would be secondary, lacking the N-H donor for hydrogen bonding. However, the carbonyl oxygens can still act as hydrogen bond acceptors. The synthesis of complex macrocycles often relies on the sequential coupling of building blocks, a strategy where a molecule with a bis-amide core could potentially be incorporated. chegg.comnih.gov

The synthesis of complex natural products containing cyclobutane subunits is a challenging area of organic chemistry, with methods like [2+2] cycloaddition being dominant. nih.govnih.gov The availability of cyclobutane-containing building blocks is crucial for incorporating this motif into larger, more complex molecular architectures. nih.govrsc.orgnih.gov

Intermolecular Interaction Studies

Specific studies on the intermolecular interactions of N,N-Bis(cyclobutanecarboxamide) are not available. However, the interactions can be inferred from its structure. The primary forces governing its interactions would be London dispersion forces and dipole-dipole interactions. rsc.org The amide carbonyl groups (C=O) are strong hydrogen bond acceptors, capable of interacting with hydrogen bond donors in a solvent or at a biological target's binding site. ucl.ac.ukchemspider.com

DNA Binding: While there is no data for N,N-Bis(cyclobutanecarboxamide), related bis-amide and bis-amidine structures have been studied for their DNA binding properties. nih.govresearchgate.net For instance, some bis-amide transition metal complexes have been shown to bind DNA via intercalation. nih.gov Other dicationic molecules with planar cores can bind in the minor groove of DNA. researchgate.net Given the non-planar and flexible nature of a central bis-amide linker connecting two cyclobutane groups, it is unlikely to be an effective intercalator. Its potential interaction with DNA would more likely be through groove binding or electrostatic interactions, if positively charged groups were appended.

Applications in Advanced Materials Science and Engineering

While research specifically on N,N-Bis(cyclobutanecarboxamide) in materials science is absent, the cyclobutane motif is utilized in various advanced materials.

In organic electronics, the molecular structure, particularly intermolecular interactions and packing in the solid state, dictates charge transport properties. nih.gov While many high-performance organic semiconductors are based on planar, fused aromatic systems, the introduction of non-planar, bulky substituents is a known strategy to tune molecular packing and device performance. A molecule like N,N-Bis(cyclobutanecarboxamide), with its bulky, non-planar cyclobutane groups, could influence the solid-state morphology of a material if incorporated as a subunit. This could potentially lead to materials with more isotropic charge transport properties. nih.gov However, the flexible bis-amide core might disrupt the ordered π-π stacking often required for efficient charge transport in n-type or p-type semiconductors.

The cyclobutane ring is a key component in certain advanced polymers. Its strained ring can be used as a mechanophore—a chemical unit that responds to mechanical force. For example, polymers containing cyclobutane units can undergo a [2+2] cycloreversion reaction under stress, a property explored in the development of self-healing or stress-responsive materials. researchgate.netrsc.org Linear polymers containing cyclobutane in the backbone can be synthesized via photopolymerization. The rigidity of the cyclobutane ring can enhance the thermal properties of polymers like polyamides. chemshuttle.com

In catalysis, chelating ligands are crucial for controlling the activity and selectivity of metal catalysts. A molecule with a bis-amide structure can act as a ligand, coordinating to a metal center. While N,N-Bis(cyclobutanecarboxamide) itself is a simple structure, more complex derivatives with additional donor atoms could be designed as ligands for catalytic applications, where the cyclobutane groups would provide steric bulk to influence the metal's coordination environment.

Future Perspectives and Emerging Research Avenues for N,n Bis Cyclobutanecarboxamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing N,N-Bis(cyclobutanecarboxamide) and its derivatives is intrinsically linked to the development of more efficient, safer, and environmentally benign chemical processes. Current research is pivoting away from traditional, often harsh, synthetic conditions towards innovative and sustainable alternatives.

A significant area of development is the creation of novel synthetic protocols that proceed under mild conditions. For instance, a new method for synthesizing N-cyanocarboxamides has been developed that features mild reaction conditions and simplifies the isolation of products. nih.gov Another innovative approach involves the electrophilic activation of amides using a 2,2,2-trifluoroethyl(mesityl)iodonium triflate, which allows for the efficient conversion of a wide array of amides into esters and other derivatives under gentle conditions. acs.org This method has shown promise in differentiating between two amide groups within the same molecule, a feature that could be highly valuable for the selective functionalization of bis-amide structures like N,N-Bis(cyclobutanecarboxamide). acs.org

Furthermore, strategies that bypass conventional [2+2] cycloadditions are emerging for the construction of the cyclobutane (B1203170) core itself. researchgate.net One such strategy is the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines through a process involving iodonitrene chemistry. researchgate.netnih.gov This method represents a significant departure from classical approaches and opens new pathways to complex cyclobutane structures. nih.gov

The principles of green chemistry are also becoming central to synthetic design. Computational frameworks that merge machine learning with quantum mechanics are being developed to design eco-friendly synthesis routes from the ground up. policyrj.com These models aim to predict reaction efficiency while quantifying sustainability metrics like atom economy and E-factor, providing a tool to minimize waste and avoid hazardous reagents before a synthesis is ever attempted in the lab. policyrj.com

Table 1: Comparison of Emerging Synthetic Strategies

| Strategy | Key Features | Potential Advantages for N,N-Bis(cyclobutanecarboxamide) |

|---|---|---|

| Mild Amide Activation | Utilizes novel activating agents (e.g., iodonium (B1229267) salts) under gentle conditions. acs.org | Improved functional group tolerance; potential for selective mono-functionalization of the bis-amide. |

| Pyrrolidine (B122466) Ring Contraction | Forms cyclobutane ring via nitrogen extrusion from a pyrrolidine precursor. researchgate.netnih.gov | Access to complex and unsymmetrical cyclobutane cores; avoids traditional cycloadditions. |

| Computational Green Route Design | Employs AI/ML to predict reaction outcomes and environmental impact (E-factor). policyrj.com | A priori optimization for sustainability; reduction in experimental trial-and-error. |

Advancements in Stereoselective Construction of Bis-Cyclobutane Scaffolds

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount for function, particularly in bioactive molecules. Future research will heavily focus on refining and discovering new methods for the stereoselective synthesis of the bis-cyclobutane architecture.

Significant progress has been made in the stereospecific synthesis of cyclobutanes. The aforementioned ring contraction of pyrrolidines, for example, is highly stereoselective, yielding products as a single diastereomer (dr > 20:1). acs.org This method allows for the creation of multiple contiguous stereocenters with high fidelity. Another approach involves the solid-state photodimerization of specific conformers to selectively produce distinct cyclobutane isomers, effectively transferring conformational information into configurational information. nih.gov

For more complex structures, new diastereoselective syntheses of polysubstituted bicyclobutanes have been developed. acs.org These methods often involve a diastereoselective carbometalation of cyclopropenes, followed by a cyclization to furnish the bicyclobutane ring system, allowing for the construction of molecules with up to three stereodefined quaternary centers. acs.org C–H functionalization logic also presents a powerful tool for achieving stereocontrol in the synthesis of pseudodimeric cyclobutane natural products, addressing the limitations of intermolecular photocycloadditions. acs.org

Table 2: Highlights in Stereoselective Cyclobutane Synthesis

| Method | Stereochemical Control | Key Finding |

|---|---|---|

| Pyrrolidine Contraction | High Diastereoselectivity | Formation of a single diastereomer (dr > 20:1) was observed. acs.org |

| Solid-State Photodimerization | Conformational Transference | "Frozen" conformations in a crystal are transferred to specific cyclobutane configurations upon photodimerization. nih.gov |

| Carbometalation of Cyclopropenes | High Diastereoselectivity | Enables synthesis of polysubstituted bicyclobutanes with multiple stereodefined quaternary centers. acs.org |

| Norrish-Yang Photocyclisation | High Diastereoselectivity | Enantiomerically pure precursors yield cyclobutanols with excellent diastereoselectivities. eurekaselect.com |

Integration of Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transitioning from theoretical concepts to practical tools in chemical research. For N,N-Bis(cyclobutanecarboxamide) chemistry, these technologies offer the potential to dramatically accelerate the discovery of new derivatives and the optimization of their synthetic routes.

ML models are now capable of reliably predicting the outcomes of chemical reactions, such as the conversion rate of amide bond synthesis, even when trained on relatively small, experimentally generated datasets. pku.edu.cn By using feature descriptors derived from quantum chemical calculations, these models can capture the nuances that govern reactivity. pku.edu.cn This predictive power is a cornerstone of computer-aided synthesis planning (CASP), where algorithms suggest viable synthetic pathways for a target molecule. nih.gov

Beyond predicting outcomes, generative AI is being used for the de novo design of novel molecules. springernature.comnih.gov Recurrent neural networks can be trained on large libraries of known compounds and then fine-tuned to generate new structures with desired properties. nih.gov A key innovation is the integration of synthesis planning directly into the generative process. Instead of just proposing a molecule, the AI proposes a complete synthesis recipe, ensuring that the designed compounds are synthetically accessible. youtube.com This approach bridges the gap between computational design and laboratory reality. youtube.com Furthermore, these AI frameworks can be designed to prioritize green chemistry principles, creating pathways that are not only efficient but also sustainable. policyrj.com

Exploration of New Catalytic Paradigms for Amide Functionalization

The amide bond is notoriously stable, making its selective functionalization a significant chemical challenge. A major frontier in N,N-Bis(cyclobutanecarboxamide) chemistry is the development of new catalytic systems that can activate and transform the amide groups under mild conditions, opening up a vast chemical space for derivatization.

One emerging paradigm is reductive functionalization, where the amide is partially reduced to an intermediate that is then captured by a nucleophile. nih.govfrontiersin.org Iridium-based catalysts have been particularly effective in this regard, enabling the reductive bis-functionalization of secondary amides in an enantioselective manner. acs.org This process can create a tetrasubstituted carbon stereocenter in a single pot reaction. acs.org

Researchers are also drawing inspiration from nature by developing small-molecule catalysts that mimic the function of enzymes. For example, bis-oxo molybdenum(VI) catalysts have been designed to perform site-selective cyclodehydration of amides to form five-membered heterocycles, a transformation analogous to those carried out by cyclodehydratase enzymes. nih.gov This biomimetic approach offers high selectivity with minimal waste. nih.gov

In addition to metal-based catalysis, metal-free activation strategies are gaining traction. The use of iodonium salts to electrophilically activate the amide bond allows for subsequent transformations under very mild conditions. acs.org Another powerful strategy is directed C-H functionalization, where a functional group on the molecule, potentially the amide itself, is used to direct a catalyst to a specific C-H bond, allowing for precise modification of the molecular scaffold. acs.org

Expansion into Interdisciplinary Research Areas

The unique structural features of N,N-Bis(cyclobutanecarboxamide) and its relatives position them as valuable scaffolds for exploration in a variety of scientific fields beyond traditional organic synthesis. The future will see an increasing application of these molecules in interdisciplinary contexts.

In materials science , cyclobutane derivatives such as truxinates are recognized as building blocks for architecturally complex polymers and advanced materials. acs.org The rigidity and defined stereochemistry of the cyclobutane core can be used to impart specific structural and physical properties to new materials.

In chemical biology and medicinal chemistry , the focus is on using these scaffolds to create novel bioactive compounds. Generative AI is already being applied to design new druglike molecules, and the resulting compounds have shown nanomolar to low-micromolar activity as receptor modulators in cellular assays. nih.gov The ability to synthesize complex spirocycles that connect a bioactive structure to a cyclobutane core allows for a systematic exploration of biochemical space and the development of new molecular probes or therapeutic leads. acs.org

The synergy between different disciplines is also creating new research avenues. The combination of machine learning and protein engineering , for instance, has been used to create artificial enzymes that can catalyze specific reactions like enantioselective cyclopropanation, a key step in building strained ring systems. acs.org This integration of computational design with biocatalysis represents a powerful strategy for developing highly selective and sustainable chemical transformations that can be applied to the synthesis of complex molecules like N,N-Bis(cyclobutanecarboxamide) derivatives.

Q & A

Q. What are the established synthetic routes for N,N-Bis(cyclobutanecarboxamide), and what reagents are critical for amide bond formation?

- Methodological Answer : N,N-Bis(cyclobutanecarboxamide) can be synthesized via coupling cyclobutanecarboxylic acid derivatives with a suitable diamine. A common approach involves:

- Reacting cyclobutanecarboxylic acid chloride with a diamine (e.g., 1,2-ethylenediamine) in anhydrous solvents (e.g., THF or DCM) under nitrogen.

- Using dehydrating agents like PCl₅ or POCl₃ to facilitate amidation, as demonstrated in analogous bis-amide syntheses .

- Purification via column chromatography or recrystallization.

Critical Reagents : Cyclobutanecarboxylic acid chloride, dehydrating agents (PCl₅), and inert solvents.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N,N-Bis(cyclobutanecarboxamide)?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the amide bond (δ ~165–175 ppm for carbonyl) and cyclobutane ring protons (δ ~1.5–3.0 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : To resolve solid-state conformation and hydrogen-bonding patterns, as seen in structurally related bis-amides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N,N-Bis(cyclobutanecarboxamide) in large-scale syntheses?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry (acid chloride:diamine ratio).

- Catalysis : Introduce coupling agents like HATU or EDCI to enhance efficiency, as used in peptide synthesis .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Yield Improvement : Achieve >80% yield by refluxing in toluene with molecular sieves to remove water .

Q. What mechanistic insights can be gained from studying substituent effects on N,N-Bis(cyclobutanecarboxamide)’s reactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the cyclobutane ring to study electronic effects on hydrolysis or nucleophilic substitution.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the amide bond.

- Computational Modeling : Apply DFT calculations to map transition states and compare with experimental kinetic data .

Q. How should researchers address contradictions in reported biological activity data for N,N-Bis(cyclobutanecarboxamide)?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and use validated cell lines (e.g., HEK293 vs. HeLa).

- Dose-Response Analysis : Test a wide concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies.

- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. ethanol) or incubation time, as done for structurally similar amides .

Safety and Application-Oriented Questions

Q. What safety protocols are recommended for handling N,N-Bis(cyclobutanecarboxamide) in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Follow institutional guidelines for amide-containing waste; incinerate or use licensed disposal services .

Q. How can N,N-Bis(cyclobutanecarboxamide) serve as a precursor in synthesizing functionalized cyclobutane derivatives?

- Methodological Answer :

- Reduction : Use LiAlH₄ to convert the amide to N,N-bis(cyclobutylmethyl)amine for further alkylation .

- Cross-Coupling : Employ Buchwald-Hartwig conditions to introduce aryl groups at the amide nitrogen.

- Biological Probes : Label with fluorophores (e.g., FITC) via NHS-ester conjugation for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.